molecular formula C22H20N6O2S B2510735 N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-19-8

N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

货号: B2510735
CAS 编号: 894064-19-8
分子量: 432.5
InChI 键: LZXPIVXFEXCKTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetically designed small molecule that features a complex heterocyclic architecture, integrating a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is of significant interest in medicinal chemistry and drug discovery for its potential as a scaffold in developing bioactive molecules . The molecular design incorporates a p-tolyl substituent on the fused ring system, which can influence the compound's electronic properties and binding affinity, alongside a thioether-linked acetamide group that provides a versatile handle for further chemical modification and interaction with biological targets . Compounds based on the triazolopyridazine motif are frequently investigated for their potential to interact with a range of enzymatic targets and cellular receptors . The specific structural features of this molecule suggest potential utility as a key intermediate or a novel chemical entity in research programs aimed at oncology, inflammatory diseases, and metabolic disorders. Researchers can leverage this compound to explore structure-activity relationships (SAR) and to develop new potent inhibitors or modulators of protein function. Its well-defined synthetic route ensures reproducibility for ongoing investigative work, making it a valuable tool for advancing pre-clinical research .

属性

IUPAC Name

N-(3-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-14-6-8-16(9-7-14)19-10-11-20-25-26-22(28(20)27-19)31-13-21(30)24-18-5-3-4-17(12-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXPIVXFEXCKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

C21H22N6O2S\text{C}_{21}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

This structure features a triazole ring and a thioacetamide moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar scaffolds were tested against Mycobacterium tuberculosis, showing promising results with IC50 values in the low micromolar range (1.35 to 2.18 μM) . Such findings suggest that this compound may also possess anti-tubercular activity.

Anticancer Activity

The compound's structural components indicate potential anticancer properties. Thiadiazole derivatives and other heterocycles have shown efficacy against various cancer cell lines, including breast and colon cancer . The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation . In vitro studies have demonstrated that related compounds can decrease the viability of several cancer cell lines while sparing normal cells .

Antiviral Activity

Research into N-heterocycles has highlighted their antiviral potential. Compounds with similar structures have been evaluated for their effectiveness against HIV and other viral infections. For instance, specific derivatives have shown activity against reverse transcriptase in drug-resistant strains of HIV . Given the structural similarities, it is plausible that this compound may exhibit comparable antiviral effects.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives inhibit enzymes critical for cellular processes in pathogens and cancer cells.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated significant anti-tubercular activity with IC50 values between 1.35 - 2.18 μM.
Study BEvaluated cytotoxicity on HEK-293 cells; compounds showed low toxicity while retaining antimicrobial efficacy.
Study CExplored molecular interactions through docking studies; identified potential targets for further development.

科学研究应用

Case Studies

  • In Vitro Studies :
    • A study evaluated the efficacy of N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide against various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells. The mechanism involved EGFR kinase inhibition and subsequent cell cycle arrest .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed high binding affinities between the compound and EGFR, supporting its classification as a potential EGFR inhibitor. The binding scores were consistent with biological activity observed in cell line assays .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other known EGFR inhibitors:

Compound NameIC50 (μM)Type of Cancer
This compound0.07HCT-116
Erlotinib0.052HCT-116
Compound 9b0.045HCT-116

Drug Development

The promising anticancer activity of this compound positions it as a candidate for further development into a therapeutic agent. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Exploring synergistic effects when combined with existing chemotherapeutic agents.
  • Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound to optimize its therapeutic profile.

相似化合物的比较

Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core

The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, influencing their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-(p-tolyl), 3-(thioacetamide-N-3-acetamidophenyl) C23H20N6O2S 444.51 (estimated) Polar acetamide group; electron-donating p-tolyl
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide 3-(pyridin-3-yl), N-(tetrahydrofuran-2-ylmethyl) C20H19N7O2S 429.48 Pyridinyl enhances aromatic π-stacking; oxolanylmethyl improves solubility
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide 3-(thiophen-2-yl), 6-(m-tolylphenyl) C24H19N5OS 425.50 Thiophene introduces sulfur-mediated interactions; m-tolyl alters steric bulk
N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 3-(p-tolyl), N-(3-chloro-4-methylphenyl) C23H19ClN6OS 470.95 Chloro group increases electron-withdrawing effects; methyl enhances lipophilicity
N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 6-(3-nitrophenyl), N-(3-acetylphenyl) C23H17N7O3S 479.49 Nitro group elevates reactivity; acetylphenyl may influence metabolic stability
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s p-tolyl substituent (electron-donating) contrasts with the nitro group in , which may reduce stability but enhance electrophilicity.
  • Solubility and Bioavailability : The oxolanylmethyl group in likely improves aqueous solubility compared to the target’s acetamidophenyl, which balances polarity with aromatic bulk.

Comparison with Non-Triazolo Heterocyclic Analogues

Quinoxaline Derivatives ()

Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) shares the thioacetamide linkage but replaces the triazolo core with a quinoxaline-pyrimidine hybrid.

Benzothiazole Derivatives ()

The patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) feature a benzothiazole core with trifluoromethyl groups, known for enhancing metabolic stability and membrane permeability. These derivatives lack the triazolo-pyridazine system but retain acetamide motifs, highlighting divergent synthetic pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。